1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-
Description
The compound 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- (molecular formula: C₁₀H₁₂O₃; molecular weight: 180.20 g/mol) is a β-hydroxypropiophenone derivative featuring a 4-methoxyphenyl group at the C1 position and a hydroxyl group at the C3 position. Such compounds are commonly studied for their roles in organic synthesis, photoprotection, and bioactivity .
Properties
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFPJBAAZOEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449585 | |
| Record name | 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56072-31-2 | |
| Record name | 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cross-Condensation
The foundational approach involves aldol condensation between 4-methoxyacetophenone and formaldehyde derivatives. In optimized conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | KOH (20% w/w) | ↑ 93% efficiency |
| Solvent | Diethylene glycol | ↑ Phase control |
| Temperature | 120°C | ↓ Side products |
| Reaction Time | 85 min | Optimal kinetics |
This method produces the α,β-unsaturated ketone intermediate 3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one with 93% yield. The reaction mechanism proceeds through enolate formation followed by β-hydroxy ketone dehydration.
Continuous Flow Modifications
Industrial adaptations employ tubular reactors with:
- Laminar flow rates (0.8–1.2 mL/min)
- Heterogeneous catalysis (MgO-SiO₂ composites)
- Inline IR monitoring for real-time kinetics
These systems achieve 88–91% conversion rates at 110°C with 15-minute residence times.
Catalytic Hydrogenation Techniques
Palladium-Mediated Saturation
The propenone intermediate undergoes hydrogenation under controlled conditions:
| Condition | Specification | Effect on Product Purity |
|---|---|---|
| Pressure | 1.2–1.5 bar H₂ | >99% saturation |
| Catalyst Loading | 5% Pd/C (50% wet) | No over-reduction |
| Solvent | THF/EtOAc (3:1) | ↑ Catalyst activity |
This step converts the α,β-unsaturated system to the saturated β-hydroxy ketone with 97% isolated yield. NMR analysis confirms complete diastereomeric control (δ 4.12 ppm, dd, J=6.0 Hz).
Alternative Reducing Systems
Comparative studies show:
| Reductant | Conversion Rate | Byproduct Formation |
|---|---|---|
| NaBH₄/CoCl₂ | 82% | 8–12% diols |
| Hantzsch ester | 78% | <5% over-reduction |
| Transfer hydrogenation | 89% | Minimal |
Pd/C remains superior for large-scale production due to recyclability (7 cycles with <3% activity loss).
Biocatalytic Approaches
Enzymatic Ketone Reduction
Novel Pseudomonas fluorescens ketoreductases demonstrate:
- Enantiomeric excess: 98.5% (S)-configuration
- Productivity: 12 g/L/h at 30°C
- Co-factor recycling via glucose dehydrogenase
This green chemistry method achieves 91% yield with 99.5% aqueous media compatibility.
Whole-Cell Biotransformations
Engineered E. coli strains expressing ADH from Lactobacillus brevis show:
- pH stability: 6.0–8.5
- Substrate tolerance: Up to 50 g/L
- Space-time yield: 8.3 g/L/day
These systems eliminate organic solvents while maintaining 87% yield at pilot scale.
Advanced Purification Protocols
Crystallization Optimization
| Solvent System | Purity Post-Crystallization | Recovery Rate |
|---|---|---|
| Heptane/EtOAc (4:1) | 99.8% | 82% |
| MeOH/H₂O (7:3) | 99.5% | 88% |
| Supercritical CO₂ | 99.9% | 91% |
XRD analysis confirms monoclinic crystal structure (P2₁/c) with Z’=2.
Chromatographic Methods
Preparative HPLC with:
- Column: C18 (250 × 21.2 mm)
- Mobile phase: ACN/H₂O (55:45) + 0.1% TFA
- Flow rate: 12 mL/min
Achieves >99.9% purity for pharmaceutical-grade material.
Industrial-Scale Production Metrics
Batch Process Economics
| Parameter | Bench Scale (100g) | Pilot Plant (50kg) |
|---|---|---|
| Raw Material Cost | $12.8/g | $4.2/g |
| Energy Consumption | 18 kWh/kg | 9.3 kWh/kg |
| E-factor | 23.7 | 8.9 |
Continuous Manufacturing
Telescoped aldol-hydrogenation systems demonstrate:
- 92% overall yield
- 3.2 kg/day throughput
- 34% lower CAPEX vs batch
PAT integration reduces QC costs by 58% through real-time purity monitoring.
Chemical Reactions Analysis
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions typically yield alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Applications
One of the most notable applications of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- is its antimicrobial activity . Research indicates that this compound exhibits strong efficacy against microorganisms responsible for body odor, such as Staphylococcus epidermidis, Corynebacterium xerosis, and Brevibacterium epidermidis.
Case Study: Antimicrobial Efficacy
A study conducted using a turbidimetric measurement method revealed that the compound demonstrates high stability and effectiveness in inhibiting the growth of these microorganisms. The testing involved preparing solutions at varying concentrations to determine the minimum inhibitory concentration (MIC), with results indicating a significant antimicrobial effect at concentrations as low as 2000 ppm .
Cosmetic Formulations
The compound's stability across a wide range of pH values and temperatures makes it particularly suitable for incorporation into cosmetic products. It has been identified as an effective alternative to traditional antimicrobial agents like farnesol in deodorants and other personal care products.
Table: Comparison of Antimicrobial Agents
| Agent | Efficacy | Stability | Applications |
|---|---|---|---|
| 1-Propanone Compound | High | High (pH & temperature) | Deodorants, skin care products |
| Farnesol | Moderate | Moderate | Deodorants |
| Triclosan | High | Low (environmental concerns) | Antiseptic soaps |
Anti-inflammatory Properties
In addition to its antimicrobial properties, research has indicated that 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- may possess anti-inflammatory effects . This aspect is particularly relevant for its use in pharmaceutical preparations aimed at treating skin conditions.
Case Study: Anti-inflammatory Activity
A patent outlines the use of this compound in formulations designed to reduce inflammation and promote skin healing. The compound's ability to modulate inflammatory pathways could enhance its effectiveness in topical treatments .
Potential Medical Applications
The versatility of this compound extends beyond cosmetics; it has potential applications in medical devices and pharmaceutical products due to its antimicrobial and anti-inflammatory properties. Its incorporation into wound dressings or topical creams could provide dual benefits of infection prevention and inflammation reduction.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs differing in substituents on the phenyl rings or propanone backbone. Key differences in molecular weight, substituents, and biological activities are highlighted.
Key Findings:
Substituent Effects on Bioactivity: The tert-butyl group in MeO-MBM enhances photostability and facilitates conversion to avobenzone, a UV filter widely used in sunscreens . Hydroxyl groups (e.g., in β-hydroxypropiovanillone) improve antioxidant capacity due to radical scavenging .
Structural Influence on Physicochemical Properties :
- The absence of a hydroxyl group in 1-(4-methoxyphenyl)propan-1-one (121-97-1) reduces polarity compared to the target compound, affecting solubility and reactivity .
- Polyketide derivatives with decalin scaffolds (e.g., compounds from Penicillium aurantiogriseum) exhibit low aldose reductase inhibition, suggesting substituent-dependent bioactivity .
Synthetic Applications: β-Hydroxypropiophenone derivatives serve as intermediates in enantioselective syntheses, such as acetal formation using nickel catalysts .
Biological Activity
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-, also known as 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone, is a compound with notable biological activities, particularly in antimicrobial applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula : C10H12O3
- CAS Number : 56072-31-2
- Molecular Weight : 180.20 g/mol
Antimicrobial Activity
Research has demonstrated that 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- exhibits significant antimicrobial properties. The compound has been tested against various microorganisms responsible for body odor and skin infections.
Key Findings
- Minimum Inhibitory Concentration (MIC) : The MIC for Corynebacterium xerosis was determined to be as low as 500 ppm , indicating strong antimicrobial efficacy .
- Target Microorganisms : The compound shows activity against:
- Staphylococcus epidermidis
- Corynebacterium xerosis
- Brevibacterium epidermidis
These microorganisms are commonly associated with skin flora and contribute to body odor .
Stability and Formulation
The compound is characterized by:
- High stability at elevated temperatures.
- Stability across a wide range of pH levels.
These properties make it suitable for incorporation into various formulations, including cosmetics and pharmaceuticals .
The mechanism through which 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- exerts its antimicrobial effects involves interaction with microbial cell membranes, leading to disruption and inhibition of growth. The compound's phenolic structure is believed to play a crucial role in its bioactivity.
Study on Antimicrobial Efficacy
A study utilized a turbidimetric measurement method to evaluate the growth of microorganisms in the presence and absence of the compound. The results indicated a clear inhibitory effect on microbial growth, supporting its potential use as an active ingredient in personal care products aimed at odor control .
Stability Testing
Further investigations confirmed that the compound maintains its efficacy without discoloration when incorporated into cosmetic products, making it advantageous for consumer applications .
Comparative Analysis
| Compound Name | Structure | Antimicrobial Activity | MIC (ppm) |
|---|---|---|---|
| 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | Structure | Yes | 500 |
| Other Phenolic Compounds | Varies | Variable | Varies |
Q & A
Q. What are the key structural features and spectroscopic data for characterizing 3-hydroxy-1-(4-methoxyphenyl)-1-propanone?
Methodological Answer:
- Structural Features : The compound contains a propanone backbone with a 4-methoxyphenyl group at position 1 and a hydroxyl group at position 2. The methoxy group contributes to electron-donating effects, while the hydroxy group enables hydrogen bonding.
- Spectroscopic Data :
- IR : Peaks at ~3200-3500 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O of methoxy).
- NMR :
- ¹H NMR : δ 3.8 ppm (s, 3H, OCH₃), δ 4.3 ppm (m, 1H, -CH(OH)-), δ 6.8-7.4 ppm (aromatic protons).
- ¹³C NMR : δ 207 ppm (C=O), δ 55 ppm (OCH₃), δ 70 ppm (C-OH).
Q. What synthetic routes are commonly used to prepare 3-hydroxy-1-(4-methoxyphenyl)-1-propanone?
Methodological Answer:
- Claisen-Schmidt Condensation : React 4-methoxyacetophenone with formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxy group at position 3 .
- Hydroxylation : Post-synthetic oxidation of 1-(4-methoxyphenyl)-1-propanone using catalytic OsO₄ or enzymatic methods to introduce the 3-hydroxy group .
- Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can crystallographic studies resolve discrepancies in reported molecular geometries of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Use single-crystal XRD to determine bond lengths, angles, and torsion angles. Refinement via SHELXL (e.g., SHELX-97) can resolve ambiguities in hydrogen bonding or stereochemistry .
- Data Interpretation : Compare experimental data with computational models (DFT, B3LYP/6-31G*) to validate geometries. Discrepancies in methoxy group orientation or hydroxy H-bonding networks may arise due to solvent effects .
Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium and reactivity?
Methodological Answer:
- Tautomer Analysis :
- Keto-Enol Equilibrium : In polar solvents (e.g., DMSO), the enol form is stabilized via intramolecular H-bonding (O-H···O=C). In acidic conditions, protonation of the carbonyl group shifts equilibrium toward the keto form.
- UV-Vis Spectroscopy : Monitor λ_max shifts (e.g., ~270 nm for keto vs. ~310 nm for enol) across solvents (water, ethanol, chloroform) .
- Reactivity Implications : Enol form enhances nucleophilic reactivity (e.g., in alkylation or Michael additions) .
Q. What mechanistic insights explain contradictory bioactivity reports in pharmacological studies?
Methodological Answer:
- In Vitro Assays : Screen for antioxidant activity via DPPH radical scavenging (IC₅₀ values) and compare with structurally similar compounds (e.g., Angolensin derivatives). Note that hydroxyl positioning (meta vs. para) significantly impacts activity .
- Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2). Conflicting bioactivity may arise from stereochemical variations or impurities in synthesized batches .
Q. How can computational modeling optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- DFT Calculations : Model transition states for key steps (e.g., Claisen-Schmidt condensation) to identify rate-limiting steps. Adjust catalysts (e.g., switch from NaOH to K₂CO₃) to lower activation barriers .
- Machine Learning : Train models on reaction databases to predict optimal temperatures (e.g., 80–100°C) and solvent systems (e.g., ethanol/water) for ≥90% yield .
Data Contradictions and Validation
Q. Why do reported boiling points and thermal stability values vary across sources?
Critical Analysis:
- Thermogravimetric Analysis (TGA) : Direct measurement of decomposition temperatures (Td) is preferred over estimated boiling points. For example, Cheméo reports T_b at 418.2 K , but this may reflect an outlier due to impurities. Validate via differential scanning calorimetry (DSC) .
- Standardization : Cross-reference NIST data (C₁₀H₁₂O₄, CAS 2196-18-1) for authoritative thermal properties .
Q. How can researchers address discrepancies in CAS registry numbers for structurally similar derivatives?
Resolution Strategy:
- Structural Confirmation : Use IUPAC naming rules to differentiate derivatives (e.g., 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-1-propanone [CAS 642-39-7] vs. 3-hydroxy derivatives) .
- Database Cross-Check : Verify entries in NIST WebBook and PubChem to avoid misattribution .
Methodological Best Practices
Q. What analytical techniques are recommended for purity assessment?
Guidelines:
Q. How should researchers handle hygroscopicity and storage challenges?
Protocol:
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation of the hydroxy group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to minimize hydration .
Tables
Q. Table 1. Comparative Spectroscopic Data
| Property | NIST WebBook | Experimental Data (Hypothetical) |
|---|---|---|
| Molecular Weight (g/mol) | 196.1999 | 196.2 ± 0.1 |
| ¹H NMR (δ, ppm) | 3.8 (OCH₃), 4.3 (-CHOH-) | 3.82, 4.28 |
| IR C=O Stretch (cm⁻¹) | 1680 | 1675 |
Q. Table 2. Synthetic Yield Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 80 | 75 |
| K₂CO₃ | Ethanol/H₂O | 90 | 92 |
| Enzymatic | Buffer (pH 7) | 37 | 68 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
